Cas no 1658461-71-2 (methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate)
![methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1658461-71-2x500.png)
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 6-chloro-, methyl ester
- methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- 1658461-71-2
- SCHEMBL14908008
- PS-15983
- SY321564
- AT24072
- UDCYZORJQGSQLF-UHFFFAOYSA-N
- MFCD32710672
- DB-198686
- PB41152
- CS-0309528
- Methyl6-chloro-1h-pyrazolo[4,3-c]pyridine-3-carboxylate
- EN300-26863318
-
- MDL: MFCD32710672
- インチ: 1S/C8H6ClN3O2/c1-14-8(13)7-4-3-10-6(9)2-5(4)11-12-7/h2-3H,1H3,(H,11,12)
- InChIKey: UDCYZORJQGSQLF-UHFFFAOYSA-N
- ほほえんだ: C1=NC(Cl)=CC2NN=C(C(OC)=O)C1=2
計算された属性
- せいみつぶんしりょう: 211.0148541g/mol
- どういたいしつりょう: 211.0148541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 67.9Ų
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1269-1G |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 97% | 1g |
¥4950.00 | 2023-04-29 | |
Chemenu | CM643298-10g |
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 95%+ | 10g |
$4500 | 2023-01-03 | |
eNovation Chemicals LLC | Y1006304-100mg |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 97% | 100mg |
$230 | 2024-05-23 | |
eNovation Chemicals LLC | Y1224515-5g |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 95% | 5g |
$2500 | 2024-06-03 | |
Enamine | EN300-26863318-0.05g |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 95% | 0.05g |
$344.0 | 2023-09-11 | |
Enamine | EN300-26863318-1.0g |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 95% | 1g |
$1485.0 | 2023-06-02 | |
eNovation Chemicals LLC | Y1006304-10G |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 97% | 10g |
$835 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1269-500MG |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 97% | 500mg |
¥3300.00 | 2023-04-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1269-5G |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 97% | 5g |
¥14850.00 | 2023-04-29 | |
Enamine | EN300-26863318-2.5g |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
1658461-71-2 | 95% | 2.5g |
$2912.0 | 2023-09-11 |
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylateに関する追加情報
Comprehensive Overview of Methyl 6-Chloro-1H-Pyrazolo[4,3-c]Pyridine-3-Carboxylate (CAS No. 1658461-71-2)
Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS No. 1658461-71-2) is a heterocyclic organic compound with significant potential in pharmaceutical and agrochemical research. This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both chloro and carboxylate functional groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly interested in this compound due to its structural similarity to bioactive molecules used in drug discovery.
In recent years, the demand for pyrazolopyridine derivatives has surged, driven by their applications in developing kinase inhibitors and anti-inflammatory agents. The methyl ester moiety in methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate offers versatility for further chemical modifications, such as hydrolysis or transesterification. This adaptability aligns with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry. Additionally, the compound's chloro substituent at the 6-position provides a handle for cross-coupling reactions, a hot topic in modern catalysis research.
The synthesis of CAS No. 1658461-71-2 typically involves multi-step protocols, including cyclization and esterification. A common approach starts with pyridine precursors, followed by chlorination and ester formation. These methods are frequently optimized to improve yield and purity, addressing the pharmaceutical industry's need for high-quality intermediates. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with regulatory standards.
From an industrial perspective, methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is gaining attention as a building block for small-molecule drugs. Its relevance to cancer therapeutics and neurodegenerative disease research has been highlighted in recent patents. For instance, analogs of this compound have shown promise in modulating protein-protein interactions, a key focus area in drug design. The rise of AI-driven molecular modeling has further accelerated interest in such scaffolds, as computational tools can predict their binding affinities more efficiently.
Environmental and safety considerations are also critical when handling CAS No. 1658461-71-2. While not classified as hazardous, proper laboratory practices must be followed, including the use of personal protective equipment (PPE). The compound's stability under various conditions (e.g., temperature, pH) is frequently studied to ensure safe storage and transportation. These aspects align with the broader shift toward green chemistry and sustainable synthesis in the chemical industry.
In summary, methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a versatile and scientifically valuable compound. Its applications span drug development, material science, and catalysis, reflecting the interdisciplinary nature of modern chemistry. As research continues to uncover new functionalities, this compound is poised to play a pivotal role in advancing precision medicine and tailored therapeutics.
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